2-Ethylbutanehydrazide

Beschreibung

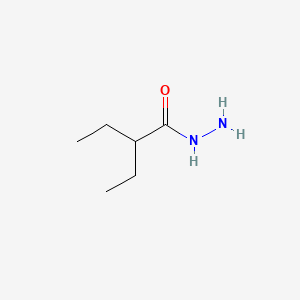

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5(4-2)6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUUDQHMMMKCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516249 | |

| Record name | 2-Ethylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88141-09-7 | |

| Record name | 2-Ethylbutanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88141-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylbutanehydrazide and Its Derivatives

Established Synthetic Routes to 2-Ethylbutanehydrazide

The synthesis of hydrazides, including alkyl hydrazides like this compound, can be approached through both conventional organic synthesis pathways and more modern, environmentally conscious methods.

The traditional methods for preparing carboxylic acid hydrazides primarily involve the reaction of carboxylic acid derivatives with hydrazine (B178648). One of the most common methods is the hydrazinolysis of esters . This process typically involves reacting an ester, in this case, an ethyl or methyl 2-ethylbutanoate, with hydrazine hydrate (B1144303), often in an alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the corresponding hydrazide.

Another conventional and often more reactive route is the use of acyl chlorides . 2-Ethylbutanoyl chloride, which can be prepared from 2-ethylbutanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, reacts readily with hydrazine to yield this compound. This reaction is generally fast and efficient but requires careful handling of the reactive and often hazardous acyl chloride. mdpi.com

A summary of conventional pathways is presented in the table below:

| Starting Material | Reagent | Product | General Conditions |

| Ethyl 2-ethylbutanoate | Hydrazine hydrate | This compound | Reflux in an alcohol solvent (e.g., ethanol) |

| 2-Ethylbutanoyl chloride | Hydrazine | This compound | Often in an inert solvent at low temperatures |

| 2-Ethylbutanoic acid | Hydrazine hydrate | This compound | Direct condensation, sometimes with a coupling agent |

In recent years, the principles of green chemistry have been applied to the synthesis of hydrazides to reduce environmental impact. These methods aim to improve efficiency, minimize waste, and use less hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of hydrazides from carboxylic acids and hydrazine hydrate can be significantly expedited under microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. iaea.org

Ultrasonic irradiation is another green technique that can enhance the rate of hydrazide formation. The use of ultrasound can promote the reaction between esters and hydrazine, leading to improved yields and shorter reaction times.

Solvent-free reaction conditions, or the use of greener solvents, are also central to green chemistry approaches. For instance, grinding a carboxylic acid with hydrazine hydrate in the absence of a solvent can sometimes yield the desired hydrazide, minimizing solvent waste.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound would involve strategic structural modifications to explore structure-activity relationships for various applications.

Structural modifications of a parent hydrazide can be achieved through several strategies. For this compound, these could include:

Alkylation or Arylation of the Hydrazide Moiety: The nitrogen atoms of the hydrazide can be further substituted. For example, N'-substituted derivatives can be prepared by reacting this compound with alkyl or aryl halides.

Modification of the Alkyl Chain: Analogues with different alkyl chains can be synthesized by starting with the corresponding carboxylic acid or its derivatives. For instance, using 3-methylbutanoic acid would lead to the synthesis of 3-methylbutanehydrazide.

Formation of Hydrazones: this compound can react with various aldehydes and ketones to form the corresponding hydrazones, which are a common class of derivatives with diverse biological activities. researchgate.net

A study on alkylated hydrazides explored modifications of the alkyl side chain and the introduction of different linker and cap groups to develop selective HDAC inhibitors. scispace.com Another research detailed the synthesis of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides as inhibitors of amine oxidase. d-nb.infonih.gov

Since 2-ethylbutanoic acid is chiral, this compound exists as a pair of enantiomers. The stereoselective synthesis of one enantiomer over the other is crucial if the biological activity is stereospecific.

One approach to achieving stereoselectivity is to start with an enantiomerically pure form of 2-ethylbutanoic acid. This can be obtained through chiral resolution of the racemic acid or by asymmetric synthesis. The subsequent conversion to the hydrazide would then proceed with retention of configuration at the chiral center.

Recent advancements in organocatalysis have enabled the enantioselective and diastereoselective synthesis of atropisomeric hydrazides. nih.gov One such strategy involves a one-pot sequential catalysis protocol featuring enamine amination of branched aldehydes followed by nitrogen alkylation. nih.gov While not directly applied to this compound, these methods demonstrate the potential for developing stereoselective routes to chiral hydrazides. The synthesis of chiral allylic hydrazides has also been achieved through asymmetric organocatalytic electrophilic amination of allylic boronates. thieme-connect.com

Optimization of this compound Synthetic Protocols

Optimizing the synthesis of this compound would focus on maximizing yield, purity, and efficiency while minimizing cost and environmental impact. Key parameters for optimization include:

Reaction Temperature and Time: Systematically varying the temperature and duration of the reaction can identify the conditions that provide the best yield without significant decomposition or side-product formation.

Stoichiometry of Reactants: Adjusting the molar ratio of the carboxylic acid derivative to hydrazine can improve conversion and minimize unreacted starting materials.

Choice of Solvent and Catalyst: The selection of an appropriate solvent and, if applicable, a catalyst can significantly influence the reaction rate and yield. For green chemistry approaches, this includes exploring solvent-free conditions or the use of recyclable catalysts.

Research on the synthesis of substituted hydrazides has reported on the optimization of reaction conditions, such as the use of cyanoborohydride for the reduction of acyl hydrazone intermediates to produce 1,2-disubstituted hydrazides in excellent yields. thieme-connect.com

Reaction Condition Modulation (Temperature, Solvent, Catalysis)

The modulation of reaction conditions is critical for optimizing the synthesis of hydrazides like this compound. Key parameters include temperature, the choice of solvent, and the use of catalysts.

Temperature

The operating temperature significantly influences the rate of hydrazide formation.

Conventional Heating: Many procedures involve heating the reaction mixture to accelerate the conversion of the ester to the hydrazide. Reflux conditions in alcoholic solvents are common, with temperatures often ranging from 55°C to 70°C when using a water bath. researchgate.netrsc.org For instance, the synthesis of 4-(4-methylphenylsulfonamido)benzohydrazide from its corresponding ethyl ester is conducted by heating at 60°C before refluxing for 10 hours. rsc.org

Room Temperature: Some syntheses can proceed at room temperature, particularly when using more reactive starting materials or specific catalytic systems. mdpi.comrsc.org

Microwave Irradiation: A modern and efficient alternative to conventional heating is the use of microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purity. smolecule.comnih.govresearchgate.net

Solvent

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

Alcohols: The most frequently used solvents for the hydrazinolysis of esters are alcohols, such as methanol (B129727) and ethanol. researchgate.netrsc.orgresearchgate.netgrafiati.commdpi.com They are effective at dissolving both the ester and hydrazine hydrate and are relatively easy to remove after the reaction.

Neat Conditions: In some cases, the reaction can be performed "neat," without any solvent, by using a large excess of hydrazine hydrate. researchgate.net

Other Organic Solvents: Other solvents like dioxane and tetrahydrofuran (B95107) (THF) have also been employed. researchgate.netmdpi.com A patented method for industrial-scale production of hydrazides suggests a solvent-free approach to improve reactor efficiency. google.com

Catalysis

While the reaction between an ester and the highly nucleophilic hydrazine can proceed without a catalyst, certain catalysts can enhance the reaction rate and yield.

Acid Catalysis: Acid catalysts such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) have been used to promote the formation of hydrazides from esters. inglomayor.cl

Base Catalysis: Pyridine has been utilized as a basic catalyst in the synthesis of certain hydrazide derivatives. rsc.org

Direct Carboxylic Acid Activation: For syntheses starting directly from the carboxylic acid (e.g., 2-ethylbutanoic acid), coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often necessary to activate the acid for reaction with hydrazine. researchgate.net Alternatively, a direct, Lewis acid-catalyzed reaction between a carboxylic acid and a hydrazine derivative using zinc chloride (ZnCl₂) has been reported for amide synthesis, which could be applicable to hydrazide formation. rsc.org

Green Catalysts: Research into environmentally benign methods has identified natural catalysts like lemon juice, which contains citric acid and potentially catalytic metal salts, as effective for promoting hydrazide synthesis. inglomayor.cl

Table 1: Influence of Reaction Conditions on Hydrazide Synthesis from Esters

| Parameter | Condition | Reactants | Solvent | Product | Observations | Reference |

|---|---|---|---|---|---|---|

| Temperature | Reflux (10h) | Ethyl Ester & Hydrazine Hydrate | Ethanol | Aromatic Sulfonamide Hydrazide | High yield (91%) achieved with heating. | rsc.org |

| Temperature | Microwave (60-200s) | Various Acids & Hydrazine Hydrate | None | Various Hydrazides | Drastic reduction in reaction time compared to conventional heating (6-9 hr). | researchgate.net |

| Solvent | Neat (Reflux, 10h) | Ester & Hydrazine Hydrate | None | Hydrazide | Using excess hydrazine without solvent is a viable option. | researchgate.net |

| Solvent | Methanol | Methyl Esters & Hydrazine | Methanol | Various Hydrazides | Methanol is a common, effective, and easily removable solvent. | inglomayor.cl |

| Catalyst | H₂SO₄ (cat.) | Carboxylic Acid Ester & Hydrazine | Methanol | Hydrazide | Acid catalysis can be employed to increase reaction rate. | inglomayor.cl |

| Catalyst | Lemon Juice (cat.) | Methyl Salicylate & Hydrazine | Methanol | Salicyloylhydrazide | Green catalyst provides higher yield (68%) in shorter time (4 hr) vs. H₂SO₄ (47%, 12 hr). | inglomayor.cl |

Yield Enhancement and Purity Improvement Techniques

Maximizing the yield of pure this compound requires specific strategies during both the reaction and the subsequent purification stages.

Yield Enhancement

Several techniques can be employed to increase the conversion of the starting material into the desired hydrazide product.

Stoichiometry Control: A common and effective method to maximize yield is to use a significant excess of hydrazine hydrate. Molar ratios of ester to hydrazine ranging from 1:4 to 1:20 are frequently reported. researchgate.netrsc.org This large excess shifts the reaction equilibrium towards the product and helps to minimize the formation of the N,N'-bis(2-ethylbutanoyl)hydrazine byproduct, which can occur if the newly formed hydrazide reacts with another molecule of the ester.

Byproduct Removal: An advanced method for driving the reaction to completion involves the continuous removal of the alcohol byproduct (e.g., ethanol) during the reaction. A patented industrial process utilizes reactive fractionation or rectification to distill off the alcohol and water, achieving yields of over 90%. google.com

Reaction Monitoring: To avoid unnecessary side reactions or product degradation from prolonged heating, the reaction progress should be monitored. Thin-layer chromatography (TLC) is a simple and effective technique for determining when the starting ester has been completely consumed. researchgate.netresearchgate.net

Purity Improvement

Once the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the excess hydrazine hydrate.

Recrystallization: This is the most widely used technique for purifying solid hydrazides. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure hydrazide to crystallize out. Ethanol is a common solvent for this purpose. researchgate.net Mixtures of solvents, such as diethyl ether and methanol, have also been used effectively. nih.gov

Precipitation and Washing: The hydrazide product often precipitates directly from the reaction mixture upon cooling. researchgate.net The collected solid is then typically washed with cold water to remove the highly water-soluble excess hydrazine hydrate and any inorganic salts. researchgate.net Washing with other solvents like dichloromethane (B109758) (DCM) may also be performed. rsc.org

Extraction and Evaporation: If the hydrazide is a liquid or does not readily crystallize, a work-up procedure involving liquid-liquid extraction is used. The reaction mixture is typically diluted with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the purified product. researchgate.net

Column Chromatography: While often not necessary for simple aliphatic hydrazides, silica (B1680970) gel column chromatography can be used for purification if other methods fail to provide a product of sufficient purity. mdpi.com

Table 2: Summary of Yield and Purity Enhancement Techniques for Hydrazide Synthesis

| Technique | Purpose | Typical Procedure | Expected Outcome | Reference |

|---|---|---|---|---|

| Excess Hydrazine | Yield Enhancement | Use 4-20 fold molar excess of hydrazine hydrate relative to the ester. | Drives reaction to completion, minimizes bis-acylhydrazide formation. | researchgate.netrsc.org |

| Reactive Distillation | Yield Enhancement | Continuously remove alcohol/water byproduct via distillation during the reaction. | Shifts equilibrium to the product side, achieving >90% yield. | google.com |

| Recrystallization | Purity Improvement | Dissolve crude product in a minimal amount of hot solvent (e.g., ethanol) and cool to crystallize. | High purity, crystalline solid product. | researchgate.netnih.gov |

| Aqueous Wash | Purity Improvement | Wash the filtered crude product with cold water. | Removes excess hydrazine hydrate and water-soluble impurities. | researchgate.net |

| Solvent Extraction | Purity Improvement | Extract the product from an aqueous solution using an organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate. | Isolation of liquid or non-crystalline products. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 Ethylbutanehydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Ethylbutanehydrazide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide detailed information about its carbon framework and the chemical environment of its hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the protons. The integration of the peak areas would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

The structure of this compound ( (CH₃CH₂)₂CHCONHNH₂ ) contains several distinct proton groups: the two equivalent methyl (-CH₃) groups, the two equivalent methylene (B1212753) (-CH₂) groups of the ethyl substituents, the methine (-CH) proton, the amide (-NH) proton, and the amino (-NH₂) protons.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | -CH₃ |

| ~1.5 | Multiplet | 4H | -CH₂- |

| ~2.1 | Multiplet | 1H | -CH- |

| ~4.2 | Broad Singlet | 2H | -NH₂ |

| ~7.5 | Broad Singlet | 1H | -NH- |

The protons of the two methyl groups are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons.

The methylene protons of the ethyl groups would likely appear as a multiplet around 1.5 ppm, being split by both the methyl and methine protons.

The single methine proton, being adjacent to the carbonyl group, would be deshielded and is predicted to resonate as a multiplet around 2.1 ppm.

The protons of the primary amine (-NH₂) and the secondary amide (-NH-) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. They are predicted to appear around 4.2 ppm and 7.5 ppm, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. The chemical shift of these peaks provides information about the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~26 | -CH₂- |

| ~50 | -CH- |

| ~178 | C=O |

The carbon atoms of the methyl groups are predicted to have a chemical shift of around 12 ppm.

The methylene carbons are expected to resonate at approximately 26 ppm.

The methine carbon, being attached to the carbonyl group, would be shifted downfield to around 50 ppm.

The carbonyl carbon (C=O) is the most deshielded and is predicted to appear at a significantly downfield chemical shift, around 178 ppm.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While no experimental data exists, advanced NMR techniques could further elucidate the structure of this compound.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would confirm the connectivity between protons by showing cross-peaks between coupled protons, for instance, between the -CH₃ and -CH₂ protons, and between the -CH₂ and -CH protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide information about the conformation and packing of this compound molecules in the solid state. It could reveal the presence of different polymorphs and provide insights into intermolecular hydrogen bonding.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted FTIR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3250 | N-H stretching | -NH₂ and -NH- |

| 2960 - 2850 | C-H stretching | Alkyl groups (-CH₃, -CH₂, -CH) |

| ~1650 | C=O stretching (Amide I) | Carbonyl |

| ~1620 | N-H bending | -NH₂ |

| ~1550 | N-H bending (Amide II) | -NH- |

Strong, broad bands in the region of 3350-3250 cm⁻¹ would be indicative of the N-H stretching vibrations of the amide and amine groups.

Multiple sharp peaks between 2960 cm⁻¹ and 2850 cm⁻¹ would correspond to the C-H stretching vibrations of the ethyl and methine groups.

A strong absorption band around 1650 cm⁻¹, known as the Amide I band, is characteristic of the C=O stretching vibration.

The N-H bending vibrations are also key features. The scissoring vibration of the -NH₂ group is expected around 1620 cm⁻¹, while the Amide II band, arising from N-H bending coupled with C-N stretching, would appear around 1550 cm⁻¹.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR. While polar bonds like C=O and N-H give strong signals in FTIR, non-polar bonds often produce strong signals in Raman spectra.

Predicted Raman Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960 - 2850 | C-H stretching | Alkyl groups (-CH₃, -CH₂, -CH) |

| ~1450 | C-H bending | Alkyl groups |

| ~1650 | C=O stretching (Amide I) | Carbonyl |

| ~800 | C-C stretching | Carbon skeleton |

Similar to FTIR, the C-H stretching vibrations of the alkyl groups would be prominent in the 2960-2850 cm⁻¹ region.

The C-H bending modes of the alkyl groups would be visible around 1450 cm⁻¹.

The C=O stretching vibration would also be present, though its intensity can vary compared to the FTIR spectrum.

The C-C stretching vibrations of the carbon backbone, which are often weak in FTIR, would be more readily observed in the Raman spectrum, providing information about the skeletal structure of the molecule.

Electronic Spectroscopy of this compound

The electronic spectroscopy of this compound is centered around the hydrazide functional group (-CONHNH₂), which acts as a chromophore. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The electronic structure of the hydrazide moiety gives rise to characteristic electronic transitions when the molecule is irradiated with UV light.

The key electronic transitions expected for simple alkyl hydrazides like this compound involve the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to anti-bonding pi (π*) orbitals. Specifically, two main types of transitions are anticipated:

n → π* (n-to-pi-star) transition: This transition involves the excitation of an electron from a non-bonding orbital, primarily located on the nitrogen and oxygen atoms (the lone pairs), to an anti-bonding π* orbital associated with the carbonyl group (C=O). These transitions are typically of lower energy and thus occur at longer wavelengths.

π → π* (pi-to-pi-star) transition: This involves the promotion of an electron from a bonding π orbital of the carbonyl group to an anti-bonding π* orbital. This transition is of higher energy and occurs at shorter wavelengths compared to the n → π* transition. tandfonline.com

Theoretical studies on similar hydrazides, such as butyrylacetic acid hydrazide, confirm that the Highest Occupied Molecular Orbital (HOMO) is generally centered on the hydrazide moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is located on the carbonyl group, facilitating these charge transfer transitions. cibtech.org

In a UV-Vis spectrum, the absorption of energy corresponding to electronic transitions appears as distinct bands. For this compound, two primary absorption bands would be predicted in the ultraviolet range.

The n → π* transition is characteristically weak (low molar absorptivity, ε) and appears at a longer wavelength. Studies on various hydrazides have identified this band in the range of 320-350 nm. tandfonline.com The π → π* transition is much more intense (high molar absorptivity, ε) and is found at shorter wavelengths, typically in the 250-265 nm range for comparable structures. tandfonline.com The exact position and intensity of these bands can be influenced by the solvent used, due to differential stabilization of the ground and excited states.

Table 1: Predicted UV-Vis Absorption Data for Simple Alkyl Hydrazides

| Transition Type | Predicted Wavelength (λmax) Range (nm) | Characteristics |

| π → π | 250 - 265 | High intensity (High ε) |

| n → π | 320 - 350 | Low intensity (Low ε) |

This table is generated based on data reported for analogous hydrazide compounds. tandfonline.com

Mass Spectrometry for this compound Identification and Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound (Molecular Formula: C₆H₁₄N₂O, Molecular Weight: 130.11 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 130.

The fragmentation pattern is dictated by the structure of the molecule, with cleavage occurring at the weakest bonds to form stable carbocations and neutral radicals. The fragmentation of simple alkyl hydrazides is influenced by the carbonyl group, the N-N bond, and the alkyl chain. cibtech.orgmiamioh.edu Key fragmentation pathways for this compound would include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The most prominent alpha-cleavage would be the loss of the 2-ethylbutyl radical, leading to the formation of the [CONHNH₂]⁺ ion at m/z 59. Another significant alpha-cleavage is the loss of an ethyl group from the branched alkyl chain, which is a common fragmentation pattern for compounds containing this moiety. nih.govlibretexts.org

McLafferty-type Rearrangement: While less direct than in simple ketones, rearrangements involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

Cleavage of the N-N Bond: Fission of the nitrogen-nitrogen bond is also a possible fragmentation route in hydrazide derivatives.

Analysis of the closely related 2-ethylbutanoic acid shows characteristic fragments at m/z 88 (loss of C₂H₄ via McLafferty rearrangement), m/z 73 (loss of the propyl group), and m/z 43 (propyl cation). nih.govmassbank.eu These provide clues to the fragmentation of the shared alkyl portion of this compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 130 | [C₆H₁₄N₂O]⁺• | Molecular Ion (M⁺•) |

| 101 | [C₄H₉CONH₂]⁺ | Loss of NH₂ radical |

| 85 | [C₆H₉]⁺ | Loss of CONHNH₂ |

| 71 | [C₅H₉]⁺ | Alpha-cleavage with loss of ethyl group |

| 59 | [CONHNH₂]⁺ | Alpha-cleavage with loss of 2-ethylbutyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

This table presents predicted fragments based on common fragmentation patterns for alkyl hydrazides and related structures. miamioh.edunih.govlibretexts.org

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography is an experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While no specific crystal structure has been published for this compound, analysis of crystal structures of related simple hydrazides, such as phenylglycine hydrazide and various benzohydrazide (B10538) derivatives, allows for a reliable prediction of its solid-state characteristics. nih.govbohrium.comresearchgate.net

The hydrazide functional group is known to be relatively planar. In the solid state, this compound molecules would be expected to form extensive networks of intermolecular hydrogen bonds. These interactions are crucial for stabilizing the crystal lattice. The primary hydrogen bond donors are the N-H protons of the hydrazide's -NH and -NH₂ groups, while the carbonyl oxygen (C=O) and the lone pair on the terminal amino nitrogen serve as the primary acceptors.

Theoretical and Computational Chemistry of 2 Ethylbutanehydrazide

Quantum Chemical Calculations on 2-Ethylbutanehydrazide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, stemming from its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods offer a powerful lens through which to examine the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of electronic properties by approximating the electron density of the molecule. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such studies.

Key electronic properties that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability and lower reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This is instrumental in identifying the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group, indicating these as sites for electrophilic attack, while positive potential would be concentrated around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 7.0 eV |

This table presents illustrative data that would be expected from DFT calculations on this compound.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. acs.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular properties for this compound. iucr.org

These methods are particularly useful for obtaining precise geometries, vibrational frequencies, and thermochemical data. For this compound, ab initio calculations could be used to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can also be calculated with high accuracy using ab initio methods. These data are vital for predicting the molecule's stability and its behavior in chemical reactions.

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation techniques extend the study of a single molecule to larger systems, providing insights into its dynamic behavior and interactions with its environment.

The presence of rotatable bonds in this compound, particularly around the C-N and N-N bonds of the hydrazide moiety and the ethyl and butyl chains, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the corresponding energy, resulting in a potential energy surface (PES). fiveable.melibretexts.org

For this compound, the PES would reveal the most stable arrangement of its alkyl chains and the hydrazide group. It is expected that staggered conformations of the alkyl chains would be energetically favored over eclipsed conformations to minimize steric hindrance. The orientation around the N-N bond in hydrazides can lead to different isomers, which can be explored through these computational scans. researchgate.net The global minimum on the PES corresponds to the most stable conformation of the molecule.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.20 |

| C | -60° (gauche) | 1.20 |

This is a representative table showing the type of data obtained from a conformational analysis of this compound.

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. The most significant of these for hydrazides are hydrogen bonds. acs.orgrsc.org The hydrazide group contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms).

Computational studies can predict the formation and strength of these hydrogen bonds. In the crystalline state, this compound would likely form extensive hydrogen bonding networks, where the N-H group of one molecule interacts with the C=O group of a neighboring molecule, forming characteristic dimeric or chain-like structures. acs.org The presence of these strong intermolecular interactions would significantly influence the compound's melting point, solubility, and crystal packing. Molecular dynamics simulations can be employed to study the dynamic nature of these hydrogen bonds in a condensed phase.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable information that complements experimental spectroscopic techniques.

DFT and other quantum chemical methods can be used to calculate the vibrational frequencies of this compound. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequency of the C=O bond in the hydrazide group can be accurately predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts, when compared to experimental values, can help in the structural elucidation of this compound and confirm the assignments of different protons and carbons in the molecule.

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. This would provide information about the electronic transitions within the molecule, such as the n → π* and π → π* transitions associated with the carbonyl and hydrazide groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O Stretch | 1685 cm⁻¹ |

| N-H Stretch | 3300-3400 cm⁻¹ | |

| ¹H NMR | -CH₂- (next to C=O) | 2.2 ppm |

| -NH- | 8.5 ppm | |

| ¹³C NMR | C=O | 175 ppm |

This table provides examples of spectroscopic parameters that can be predicted for this compound using computational methods.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.govnih.gov Computational methods can predict NMR chemical shifts with increasing accuracy, aiding in spectral assignment and structure verification.

Detailed Research Findings:

Quantum mechanics, particularly Density Functional Theory (DFT), is a common approach for predicting NMR chemical shifts. nih.gov The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental values. researchgate.net

Furthermore, machine learning has emerged as a highly accurate method for predicting proton (¹H) NMR chemical shifts. nih.govresearchgate.net Deep learning algorithms trained on large datasets of experimental spectra can predict chemical shifts for a given structure with a mean absolute error of less than 0.10 ppm. researchgate.net These models can account for subtle environmental effects, including the solvent, which can influence chemical shifts. nih.gov

For this compound, a computational study would likely involve both DFT and machine learning approaches to predict the ¹H and ¹³C chemical shifts. The results would be presented in a table comparing the predicted values to experimentally obtained data, if available, to validate the computational model.

Table 1: Hypothetical Computational NMR Chemical Shift Prediction for this compound (Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | 1.05 | 11.5 |

| CH₂ (ethyl) | 2.20 | 25.8 |

| CH (butyl) | 1.45 | 35.2 |

| NH | 4.50 | - |

| NH₂ | 6.80 | - |

Simulated Vibrational and Electronic Spectra

Computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, providing a theoretical basis for interpreting experimental results. researchgate.netnih.gov

Detailed Research Findings:

Vibrational spectra are typically simulated using DFT calculations. After geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C=O stretching. A scaling factor is often applied to the calculated frequencies to better match experimental spectra due to the harmonic approximation used in the calculations. nih.gov

Electronic spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the excitation energy (often expressed in nm) and the oscillator strength, which is related to the intensity of the absorption band. researchgate.net These calculations can help assign the electronic transitions observed in an experimental UV-Vis spectrum.

A computational study of this compound would provide a detailed assignment of its vibrational modes and predict its electronic absorption profile.

Table 2: Hypothetical Simulated Vibrational Frequencies for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 1 | 3450 | N-H stretch (NH₂) |

| 2 | 3300 | N-H stretch (NH) |

| 3 | 2960 | C-H stretch (alkyl) |

| 4 | 1680 | C=O stretch (amide I) |

Table 3: Hypothetical Simulated Electronic Transitions for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ | 215 | 0.45 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that can be difficult to obtain experimentally. sciepub.comresearchgate.netsciepub.com

Transition State Characterization

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for a reaction to occur. nih.gov

Detailed Research Findings:

Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. researchgate.net The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, transitioning from reactants to products.

For a hypothetical reaction involving this compound, such as its synthesis or decomposition, computational chemists would model the geometries of the reactants, products, and the intervening transition state. The geometric parameters of the TS (bond lengths and angles) would reveal which bonds are breaking and which are forming during this critical stage of the reaction.

Energetic Profiles of this compound Reactions

The energetic profile of a reaction provides quantitative information about its feasibility and kinetics.

Detailed Research Findings:

These calculations are typically performed using high-level quantum chemical methods to ensure accuracy. Solvent effects can also be included using continuum solvation models to better represent reactions in solution. sciepub.com For a given reaction of this compound, the energetic profile would allow for the prediction of the reaction rate and the determination of whether the reaction is exothermic or endothermic.

Table 4: Hypothetical Energetic Profile for a Reaction of this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

This profile would indicate an activation energy of 25.5 kcal/mol and an exothermic reaction with a reaction energy of -15.0 kcal/mol.

Chemical Reactivity and Mechanistic Studies Involving 2 Ethylbutanehydrazide

Nucleophilic and Electrophilic Reactivity of 2-Ethylbutanehydrazide

The chemical behavior of this compound is characterized by its dual nucleophilic and electrophilic nature.

Nucleophilic Character: The primary site of nucleophilicity is the terminal nitrogen atom (-NH₂) of the hydrazine (B178648) group. This atom possesses a lone pair of electrons, making it a potent nucleophile that readily attacks electron-deficient centers. The adjacent nitrogen atom (-NH-) also has a lone pair, but its nucleophilicity is somewhat diminished due to its proximity to the electron-withdrawing carbonyl group. The molecule's nucleophilic sites are prone to react with a variety of electrophiles.

Electrophilic Character: The carbonyl carbon atom is the principal electrophilic center in this compound. The polarization of the carbon-oxygen double bond (C=O) results in a partial positive charge on the carbon, making it susceptible to attack by nucleophiles.

The table below summarizes the key reactive sites and their expected chemical behavior.

| Reactive Site | Type | Description | Expected Reactions |

| Terminal Nitrogen (-NH₂ ) | Nucleophilic | Possesses a lone pair of electrons, making it the primary site for nucleophilic attack. | Acylation, Alkylation, Condensation with carbonyls |

| Internal Nitrogen (-NH -) | Nucleophilic | Also contains a lone pair, but is less nucleophilic due to the adjacent carbonyl group. | Can participate in cyclization reactions. |

| Carbonyl Carbon (C =O) | Electrophilic | Carries a partial positive charge, making it a target for nucleophilic attack. | Addition-elimination reactions with nucleophiles. |

| Carbonyl Oxygen (C=O ) | Nucleophilic | Possesses lone pairs and can act as a Lewis base or proton acceptor. | Protonation, Coordination to metal centers. |

Condensation Reactions of this compound

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones. This compound is expected to react with these carbonyl compounds to form the corresponding N-(2-ethylbutanoyl)hydrazones. The reaction typically proceeds via a nucleophilic addition of the terminal -NH₂ group to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable hydrazone product.

The general mechanism is as follows:

Nucleophilic Attack: The terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group is protonated (often under acidic catalysis), turning it into a good leaving group (H₂O). Subsequent elimination of water and formation of a C=N double bond yields the final hydrazone.

The steric bulk of the 2-ethylbutyl group may influence the rate of this reaction, particularly with sterically hindered ketones.

The table below illustrates the expected products from the condensation of this compound with various carbonyl compounds.

| This compound Reactant | Carbonyl Reactant | Expected Hydrazone Product |

| This compound | Acetaldehyde | N'-(ethylidene)-2-ethylbutanehydrazide |

| This compound | Acetone | N'-(propan-2-ylidene)-2-ethylbutanehydrazide |

| This compound | Benzaldehyde | N'-(phenylmethylidene)-2-ethylbutanehydrazide |

| This compound | Cyclohexanone | N'-(cyclohexylidene)-2-ethylbutanehydrazide |

Cyclization and Rearrangement Reactions Involving this compound

Hydrazides are valuable precursors for the synthesis of five- and six-membered heterocyclic compounds. This compound could be utilized in similar cyclization pathways. For instance, reaction with 1,3-dicarbonyl compounds, such as acetylacetone, would be expected to yield pyrazole (B372694) derivatives. Similarly, reaction with β-keto esters could lead to the formation of pyrazolidinones.

Another important class of reactions involves the formation of 1,3,4-oxadiazoles. Treatment of this compound with a carboxylic acid derivative (like an acid chloride or anhydride) followed by a cyclodehydration agent (e.g., POCl₃, H₂SO₄) would likely produce a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 2-ethylbutyl group.

Rearrangement reactions involving simple alkyl hydrazides are less common than for other nitrogen-containing functional groups. However, under specific oxidative conditions, hydrazides can be converted to acyl azides, which are susceptible to the Curtius rearrangement to form isocyanates.

Catalytic Transformations Utilizing this compound

This compound possesses multiple donor atoms (the two nitrogens and the carbonyl oxygen), making it a potential chelating ligand for transition metal ions. It can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. The resulting metal complexes could themselves be catalytically active.

Furthermore, the condensation products of this compound, the hydrazones, are well-known ligands in coordination chemistry. These hydrazone ligands can be used to prepare a wide variety of metal complexes with applications in catalysis.

In metal-catalyzed reactions, this compound can participate in several ways. When coordinated to a metal center, the acidity of the N-H protons is enhanced, facilitating deprotonation and allowing the hydrazide to act as an anionic ligand. This modulation of electronic properties can be crucial in a catalytic cycle.

Alkylhydrazides have been used in cobalt-catalyzed hydrohydrazination reactions of olefins, suggesting that this compound could potentially be synthesized or utilized in similar metal-catalyzed C-N bond-forming processes. researchgate.netnih.gov The N-N bond in the coordinated hydrazide could also be susceptible to cleavage under reductive or oxidative conditions, leading to metal-amido or metal-nitrene intermediates that can participate in various transformations.

Kinetics and Thermodynamics of this compound Reactions

While no specific kinetic or thermodynamic data for reactions involving this compound are available, general principles can be applied.

Kinetics: The rates of reactions, such as condensation to form hydrazones, are influenced by several factors.

pH: These reactions are often acid-catalyzed. At low pH, the carbonyl reactant is activated by protonation, but the hydrazide nucleophile is also protonated and rendered inactive. At high pH, the hydrazide is a better nucleophile, but the carbonyl is less electrophilic. Thus, the reaction rate is typically maximal at a mildly acidic pH (around 4-5). ljmu.ac.uk

Steric Hindrance: The bulky 2-ethylbutyl group would be expected to decrease the rate of reaction (a negative steric effect) compared to a less hindered hydrazide, especially when reacting with bulky ketones.

Electronic Effects: The electron-donating nature of the alkyl group slightly increases the electron density on the carbonyl group, which could marginally decrease the rate of nucleophilic attack at the carbonyl carbon but increase the nucleophilicity of the nitrogen atoms.

Thermodynamics: Most condensation and cyclization reactions involving hydrazides are thermodynamically favorable. The formation of stable products like hydrazones or heterocyclic rings, along with the release of a small, stable molecule like water, provides a strong thermodynamic driving force for the reaction.

The table below provides a hypothetical overview of the thermodynamic parameters for a typical condensation reaction.

| Reaction Parameter | Symbol | Expected Value | Rationale |

| Gibbs Free Energy | ΔG | Negative | The reaction is generally spontaneous, leading to stable products. |

| Enthalpy | ΔH | Negative | The formation of a stable C=N bond and O-H bonds in water is typically an exothermic process. |

| Entropy | ΔS | Near zero/Slightly Positive | Two reactant molecules form two product molecules (hydrazone and water), so the change in disorder is minimal. |

Advanced Applications of 2 Ethylbutanehydrazide in Non Biological Systems

Role in Material Science and Polymer Chemistry

General research indicates that certain hydrazide derivatives, such as poly(acryloyl hydrazide), can serve as versatile platforms for creating functional polymers. These polymers can be modified after polymerization for various applications. However, there are no specific studies detailing the use of 2-Ethylbutanehydrazide in similar capacities.

Precursor for Polymer Synthesis

The functional group present in hydrazides, -C(=O)NHNH2, allows them to be used in the synthesis of polymers and other heterocyclic compounds. Despite this general reactivity, no specific polymerization reactions or polymer structures originating from the this compound monomer have been reported in the surveyed literature.

Components in Functional Materials

Hydrazide functionalities are known to participate in forming stable chemical linkages, such as hydrazones, which can be integral to the structure of functional materials. The hydrazide group can also form intermolecular hydrogen bonds, which can influence the properties of materials. There is, however, no available data on the incorporation of this compound into any functional materials or an analysis of the properties it might confer. Malic acid-derived polyhydrazides have been used as stabilizing and reducing agents in the synthesis of metal particles, highlighting a potential application area for this class of compounds.

Applications in Analytical Chemistry

Hydrazine-based reagents are well-established in analytical chemistry, primarily for the derivatization of carbonyl compounds to enhance their detection.

Derivatization Agent in Chemical Analysis

Hydrazides react with aldehydes and ketones to form hydrazones, a reaction that is widely used in analytical chemistry to improve the detection and separation of these analytes, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). This process modifies the analyte to make it more easily detectable. While various hydrazides like dansyl hydrazine (B178648) and 2-hydrazinoquinoline (B107646) are used for this purpose, there is no evidence to suggest that this compound is employed as a derivatization agent in any standard or research-level analytical methods.

Industrial Chemical Processes and Fine Chemical Synthesis

Hydrazides and their derivatives are recognized as important intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and other fine chemicals. They serve as synthons for creating various heterocyclic rings. The synthesis of hydrazides themselves can be achieved through methods like the reaction of esters with hydrazine hydrate (B1144303) or from acyl chlorides. Nevertheless, a review of industrial chemical processes and fine chemical synthesis literature does not yield any specific examples where this compound is used as a reactant, intermediate, or catalyst.

Future Directions and Emerging Research Avenues for 2 Ethylbutanehydrazide

Development of Novel Synthetic Methodologies

The synthesis of hydrazides has traditionally relied on the hydrazinolysis of corresponding esters or the reaction of acid chlorides with hydrazine (B178648). Future research on 2-Ethylbutanehydrazide is expected to focus on developing more efficient, safer, and environmentally benign synthetic routes, moving beyond these classical methods.

A primary focus will be on organocatalysis and green chemistry principles. mdpi.comscilit.com The use of biodegradable and reusable organocatalysts, such as L-proline, has shown promise in the synthesis of other hydrazide derivatives, offering high yields under mild conditions. mdpi.com Another significant area of development is the application of microwave-assisted organic synthesis (MAOS). egranth.ac.in This technique drastically reduces reaction times, often from hours to minutes, and frequently eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. egranth.ac.inchemmethod.com Research will likely explore the direct, one-pot synthesis of this compound from 2-ethylbutanoic acid and a hydrazine source under solvent-free, microwave-irradiated conditions. egranth.ac.in

Future synthetic strategies will be evaluated using green chemistry metrics to ensure sustainability.

| Metric | Conventional Method (Ester Hydrazinolysis) | Projected Microwave-Assisted Method |

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Solvent | Ethanol/Methanol (B129727) | Solvent-free |

| Energy Input | High (prolonged heating) | Low (focused irradiation) |

| Atom Economy | Moderate | High |

| E-Factor (Waste/Product) | High | Low |

These novel methodologies aim to make the production of this compound and similar alkyl hydrazides more economical, safer, and sustainable. egranth.ac.inorientjchem.org

Exploration of Advanced Spectroscopic Techniques

The structural confirmation of this compound currently relies on standard spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). mdpi.comnih.gov While effective, future research will undoubtedly incorporate more advanced and powerful spectroscopic techniques to gain deeper insights into its structural and dynamic properties. iitm.ac.in

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), will be employed for unambiguous assignment of all proton and carbon signals, which is crucial for verifying purity and identifying potential isomeric forms. High-resolution mass spectrometry (HRMS) will provide highly accurate mass data, allowing for the unequivocal determination of the elemental composition. rdd.edu.iq

Furthermore, advanced vibrational spectroscopy techniques like Raman spectroscopy could be explored to study intermolecular interactions, such as hydrogen bonding, which governs the compound's solid-state structure and physical properties. mdpi.com

| Technique | Information Gained | Projected Application for this compound |

| 2D NMR (COSY, HSQC) | Precise ¹H-¹H and ¹H-¹³C correlations | Unambiguous assignment of all atoms in the ethyl and butyl chains. |

| HRMS | Exact mass-to-charge ratio | Confirmation of elemental formula (C₆H₁₄N₂O) with high precision. |

| Raman Spectroscopy | Vibrational modes, molecular symmetry | Study of intermolecular hydrogen bonding and polymorphic forms. |

| Solid-State NMR | Structure and dynamics in the solid state | Characterization of crystalline structure and molecular packing. |

These advanced methods will provide a comprehensive spectroscopic profile of this compound, facilitating quality control and a deeper understanding of its chemical behavior. researchgate.net

Integration of Machine Learning in Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. nih.govjocpr.com For hydrazide derivatives, DFT has been used to calculate optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, which show good correlation with experimental data. nih.govjocpr.com

The next frontier is the integration of machine learning (ML) with these theoretical studies. mdpi.com ML algorithms can be trained on large datasets generated from DFT calculations of various alkyl hydrazides. These trained models could then predict the properties of new derivatives, including this compound, with remarkable speed and accuracy, bypassing the need for computationally expensive calculations for every new molecule. nih.gov

Potential applications include:

Property Prediction: ML models could predict physical properties like melting point, boiling point, and solubility, as well as spectroscopic signatures.

QSAR Models: For applied research, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the efficacy of this compound and its derivatives for specific applications, such as corrosion inhibition, by correlating molecular descriptors with performance. researchgate.net

Reaction Optimization: Machine learning could assist in optimizing synthetic conditions by predicting reaction yields and outcomes under various catalytic and environmental parameters.

| Computational Approach | Objective | Expected Outcome for this compound |

| DFT Calculations | Predict geometry, vibrational frequencies, NMR shifts | A theoretical spectroscopic profile to compare with experimental data. nih.gov |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions | Understanding conformational flexibility and intermolecular forces. nih.gov |

| Machine Learning Model | Predict properties from molecular structure | Rapid screening of modified this compound derivatives for desired traits. |

This synergy between high-level computation and machine learning will accelerate the discovery and optimization of hydrazide-based compounds for various applications. nih.gov

Expansion of Non-Biological Applications

While a significant portion of hydrazide research focuses on biological and pharmaceutical activities, there is a growing interest in their non-biological and industrial applications. mdpi.comresearchgate.net Future research on this compound is poised to explore these material science and industrial chemistry avenues.

One promising area is in the development of corrosion inhibitors, particularly for protecting mild steel in acidic environments. mdpi.com The hydrazide functional group (-CONHNH₂) contains nitrogen and oxygen heteroatoms with lone pairs of electrons, which can coordinate with metal surfaces, forming a protective film that prevents corrosion. nih.govmdpi.com Research on fatty hydrazides has demonstrated their effectiveness, and the smaller, more dispersible nature of this compound could offer unique advantages.

Another emerging application for alkyl hydrazides is as flow improvers and viscosity reducers for crude oil. mdpi.com The polar hydrazide head can interact with asphaltenes and resins in heavy crude, while the aliphatic tail improves solubility in the oil matrix, disrupting the agglomerates that cause high viscosity. mdpi.com

| Application Area | Function of this compound | Key Performance Indicator |

| Corrosion Inhibition | Adsorption onto metal surfaces to form a protective barrier. mdpi.com | Inhibition Efficiency (%) |

| Crude Oil Flow Improver | Modification of gum/asphaltene interactions to reduce viscosity. mdpi.com | Viscosity Reduction (%), Pour Point Depression (°C) |

| Polymer Synthesis | Use as a chain extender or cross-linking agent. | Change in polymer molecular weight and thermal stability. |

| Electrosynthesis | Precursor for generating sulfonyl radicals or other reactive species. acs.org | Reaction yield and selectivity. |

Investigating these non-biological roles will diversify the application portfolio of this compound beyond the traditional life sciences focus.

Sustainable Chemistry Initiatives for this compound

Sustainability is a cross-cutting theme that will underpin all future research on this compound. This extends beyond just green synthesis to encompass the entire lifecycle of the compound. egranth.ac.in The principles of sustainable chemistry will guide research to minimize environmental impact from production to end-of-life. researchgate.netnih.gov

Key initiatives will include:

Renewable Feedstocks: Investigating the synthesis of 2-ethylbutanoic acid, the precursor to this compound, from biorenewable sources rather than petroleum-based feedstocks.

Catalyst Recovery and Reuse: When catalysts are used in synthesis, developing methods for their efficient recovery and reuse over multiple cycles to reduce waste and cost, as has been demonstrated with catalysts like L-proline. mdpi.com

Biodegradability Studies: Assessing the environmental fate of this compound to ensure it does not persist in ecosystems. This involves designing the molecule for eventual biodegradation.

Lifecycle Assessment (LCA): Conducting a comprehensive LCA to quantify the environmental footprint associated with different synthetic routes and applications, considering factors like energy consumption, raw material sourcing, and waste generation.

By embedding these sustainable practices into the research and development process, the chemical community can ensure that the benefits of this compound are realized without imposing a burden on the environment.

Q & A

Q. How can researchers ensure ethical reporting of negative results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.